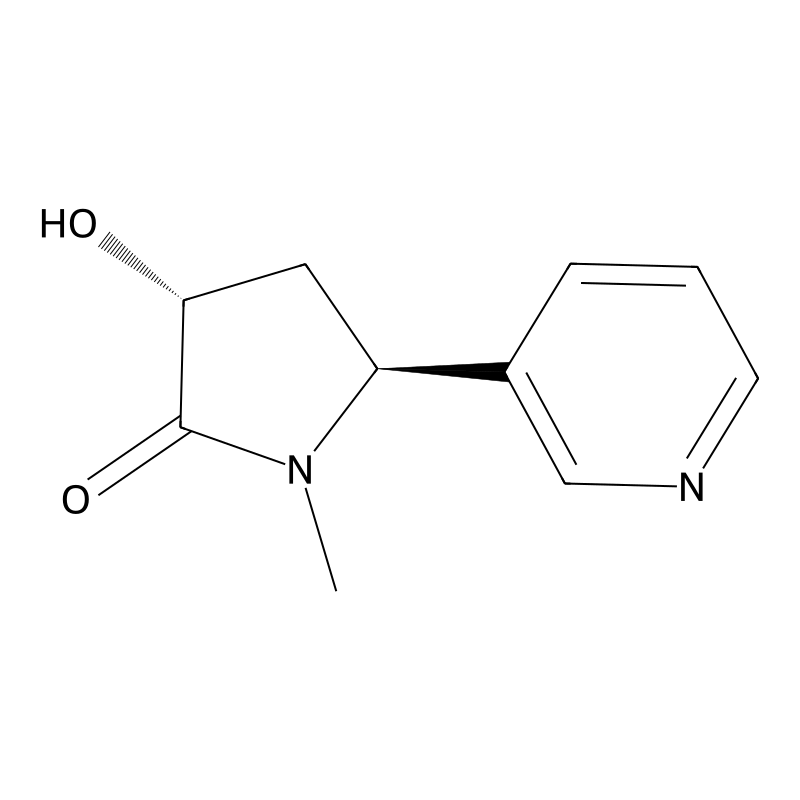

Hydroxycotinine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biomarker of Tobacco Use

One of the most prominent applications of hydroxycotinine is as a biomarker of tobacco use. Its presence in biological samples can confirm recent exposure to tobacco products, including cigarettes, cigars, smokeless tobacco, and electronic cigarettes containing nicotine. Studies have established cut-off levels for hydroxycotinine in different biological fluids, allowing researchers to distinguish between smokers, non-smokers, and individuals with varying levels of tobacco exposure []. This information is crucial for:

- Epidemiological studies: Examining the prevalence and patterns of tobacco use in various populations [].

- Monitoring smoking cessation programs: Assessing the effectiveness of interventions by tracking changes in hydroxycotinine levels over time [].

- Research on the health effects of tobacco use: Investigating the association between tobacco exposure and various health outcomes [].

Studying Nicotine Metabolism and Individual Variability

Hydroxycotinine plays a significant role in understanding nicotine metabolism and individual differences in nicotine processing. The rate at which nicotine is converted to hydroxycotinine is primarily determined by the activity of the enzyme CYP2A6. Individuals with genetic variations affecting CYP2A6 activity may metabolize nicotine faster or slower, impacting the intensity of its effects and the risk of tobacco dependence []. By measuring both nicotine and hydroxycotinine levels, researchers can gain insights into individual nicotine metabolism and its potential implications for health and behavior.

Investigating Secondhand Smoke Exposure

Beyond direct tobacco use, hydroxycotinine can also indicate exposure to secondhand smoke. Studies have shown detectable levels of hydroxycotinine in individuals exposed to environmental tobacco smoke, highlighting its potential as a biomarker for assessing involuntary exposure and its potential health consequences [].

Hydroxycotinine is an organic compound classified as a pyrrolidinylpyridine. Its chemical formula is , and it is primarily recognized as a significant metabolite of nicotine. Hydroxycotinine is produced in the human body through the metabolism of cotinine, which itself is a metabolite of nicotine. This compound is notable for its role in nicotine metabolism, accounting for approximately 40-60% of the nicotine dose excreted in urine, making it a vital biomarker for tobacco exposure and smoking status .

Hydroxycotinine itself does not have any known pharmacological effects. Its importance lies in its role as a biomarker for nicotine exposure. The ratio of hydroxycotinine to cotinine (nicotine metabolite ratio) can be used to assess CYP2A6 activity, an enzyme involved in the metabolism of various drugs and toxins [].

Hydroxycotinine can be synthesized from cotinine via enzymatic reactions involving cytochrome P450 enzymes, particularly cytochrome P450 2A6. This enzyme facilitates the hydroxylation of cotinine, leading to the formation of hydroxycotinine . The compound can also undergo further metabolic transformations, such as glucuronidation, where it conjugates with glucuronic acid to form hydroxycotinine glucuronide, enhancing its solubility and facilitating excretion .

Hydroxycotinine exhibits biological significance primarily through its role as a metabolite of nicotine. It serves as a marker for nicotine exposure and has been studied for its potential effects on health outcomes related to smoking. The compound has been associated with various physiological processes, including modulation of neurotransmitter systems and potential impacts on cardiovascular health . Its detection in biological fluids such as urine and serum makes it a critical component in assessing tobacco use and exposure to secondhand smoke .

The synthesis of hydroxycotinine can be achieved through several methods:

- Enzymatic Synthesis: Hydroxycotinine is predominantly synthesized in vivo from cotinine by the action of cytochrome P450 enzymes.

- Chemical Synthesis: Laboratory methods have been developed to synthesize hydroxycotinine from nicotine or cotinine using various reagents and conditions, including:

Hydroxycotinine's primary applications include:

- Biomarker for Tobacco Use: Due to its stability and longer half-life compared to nicotine, hydroxycotinine is widely used in clinical and epidemiological studies to assess tobacco exposure.

- Research Tool: It serves as a valuable tool in pharmacokinetic studies related to nicotine metabolism and the effects of smoking on health.

- Clinical Diagnostics: Measurement of hydroxycotinine levels in biological samples aids in diagnosing active smoking or exposure to secondhand smoke .

Research on hydroxycotinine has highlighted its interactions within biological systems. Studies indicate that hydroxycotinine may influence neurotransmitter pathways, particularly those involving dopamine and norepinephrine. This interaction suggests potential implications for addiction mechanisms and the physiological effects of smoking cessation . Furthermore, the compound's ability to form conjugates with glucuronic acid indicates significant interactions with metabolic pathways involved in drug detoxification .

Hydroxycotinine shares structural similarities with several other compounds related to nicotine metabolism. Here are some comparable compounds:

| Compound | Chemical Formula | Role/Function |

|---|---|---|

| Cotinine | Primary metabolite of nicotine | |

| 3'-Hydroxycotinine | Metabolite formed from cotinine | |

| 5'-Hydroxycotinine | Another metabolite variant of cotinine | |

| Nicotine | Primary alkaloid found in tobacco |

Uniqueness: Hydroxycotinine is unique due to its specific role as a major metabolite that reflects recent tobacco exposure more accurately than nicotine itself. Its longer half-life compared to nicotine allows for better assessment over time, making it a preferred biomarker in clinical settings .

Biogenic Synthesis via Cytochrome P450 2A6-Mediated Cotinine Hydroxylation

The biogenic synthesis of hydroxycotinine represents one of the most significant metabolic transformations in nicotine metabolism, with cytochrome P450 2A6 serving as the primary enzymatic catalyst [9]. Hydroxycotinine belongs to the class of organic compounds known as pyrrolidinylpyridines, characterized by a pyrrolidinylpyridine ring system consisting of a pyrrolidine ring linked to a pyridine ring [2]. The molecular formula of hydroxycotinine is C10H12N2O2, with an average molecular weight of 192.2145 and a monoisotopic molecular weight of 192.089877638 [2] [3].

The enzymatic conversion of cotinine to hydroxycotinine occurs through cytochrome P450 2A6-catalyzed oxidation, which represents the dominant pathway of cotinine metabolism in humans [13]. This transformation involves the stereoselective hydroxylation of cotinine at the 3'-position, yielding predominantly the trans-3'-hydroxycotinine isomer [13]. The computational results demonstrate that the dominant molecular species of cotinine in the cytochrome P450 2A6 active site exists in the free base state, despite the fact that the protonated state is dominant for the free ligand in solution [14].

Kinetic analysis of hydroxycotinine formation demonstrates single enzyme Michaelis-Menten kinetics with specific parameters that have been extensively characterized [35]. Human liver microsomes exhibit a Km value of 234.5 ± 26.8 μM and a Vmax of 37.2 ± 2.4 pmol/min/mg protein for trans-3'-hydroxycotinine formation [35]. The cotinine 3'-hydroxylase activity demonstrates significant correlation with immunoreactive cytochrome P450 2A6 contents and coumarin 7-hydroxylase activity, confirming the exclusive role of cytochrome P450 2A6 in this biotransformation [35].

Table 1: Kinetic Parameters of Cytochrome P450 2A6-Mediated Cotinine Hydroxylation

| Parameter | Value | Reference |

|---|---|---|

| Km (μM) | 234.5 ± 26.8 | [35] |

| Vmax (pmol/min/mg protein) | 37.2 ± 2.4 | [35] |

| Catalytic Efficiency (nl/min/pmol CYP2A6) | 8.0 ± 0.6 | [33] |

| Elimination Half-life (hours) | 6.6 | [28] |

The stereoselectivity of the hydroxylation reaction is remarkable, with the metabolic formation of 3'-hydroxycotinine in humans being 95-98% trans isomer [21]. This stereoselective process involves the preferential loss of the trans-5'-hydrogen, with calculated overall stereoselectivity of approximately 97% favoring the trans-5'-hydroxylation [14]. The enzymatic mechanism proceeds through two distinct reaction steps: hydrogen transfer from the 5'-position of cotinine to the oxygen of Compound I, followed by recombination of the cotinine moiety with the iron-bound hydroxyl group to generate the hydroxycotinine product [14].

The cytochrome P450 2A6 enzyme demonstrates exceptional specificity for cotinine hydroxylation, with hydroxycotinine formation correlating significantly with coumarin 7-hydroxylase activity [35]. This correlation provides additional evidence for the exclusive role of cytochrome P450 2A6 in cotinine 3'-hydroxylation, as coumarin 7-hydroxylation is uniquely catalyzed by this enzyme [11]. The formation of hydroxycotinine accounts for 40-60% of the nicotine dose in urine when combined with its glucuronide conjugate [2].

Chemical Synthesis Routes for Radiolabeled Derivatives

The chemical synthesis of hydroxycotinine and its radiolabeled derivatives has been accomplished through several distinct methodological approaches, each offering specific advantages for research applications [21]. The most widely documented synthetic route involves the stereoselective hydroxylation of cotinine using lithium diisopropylamide followed by oxidation with transition metal peroxides [21].

The established method for synthesizing (3'R,5'S)-trans-3'-hydroxycotinine involves deprotonation of (S)-cotinine with lithium diisopropylamide, followed by oxidation with oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) [21]. This reaction yields an 80:20 mixture of trans-/cis-3'-hydroxycotinine, from which the pure trans isomer can be obtained through conversion to the solid hexanoate ester, recrystallization, and subsequent cleavage of the ester by heating with n-butylamine [21]. The purity of the final product exceeds 98%, making this method suitable for analytical standards and research applications [21].

Radiolabeled derivatives of hydroxycotinine have been synthesized using isotope incorporation techniques, particularly for carbon-13 and deuterium labeling [24]. Stable isotope labeling provides an effective method for identifying drug metabolites because it retains the physical and chemical properties while enabling easy detection by mass spectrometry [24]. The synthesis of isotope-labeled hydroxycotinine derivatives follows similar chemical pathways to the unlabeled compound, with the incorporation of labeled precursors at specific positions within the molecular structure [24].

Table 2: Chemical Synthesis Parameters for Hydroxycotinine Derivatives

| Synthesis Method | Yield | Stereoselectivity | Purity | Reference |

|---|---|---|---|---|

| Lithium diisopropylamide/MoOPH | 80:20 (trans:cis) | 80% trans | >98% | [21] |

| Cotinine glucuronidation | Variable | N/A | >95% | [23] |

| Isotope labeling (13C) | >98 atom% | Maintained | >98% | [24] |

The preparation of radiolabeled hydroxycotinine for metabolic studies requires careful consideration of the labeling position to ensure metabolic stability [26]. Addition of isotope labeled internal standards prior to sample preparation using protein precipitation with methanol has been established as the preferred method for analytical applications [26]. The synthesis of deuterated hydroxycotinine derivatives involves similar chemical transformations, with deuterium incorporation occurring at specific hydrogen positions that are metabolically stable [26].

Chemical synthesis routes for hydroxycotinine also include enzymatic approaches using cytochrome P450 2A6 expression systems [35]. Microsomes of B-lymphoblastoid cells expressing human cytochrome P450 2A6 exhibit cotinine 3'-hydroxylase activity with kinetic parameters nearly identical to those observed in human liver microsomes [35]. This enzymatic synthesis approach provides hydroxycotinine with the correct stereochemistry and can be scaled for research applications requiring larger quantities of the metabolite [35].

Enzymatic Mechanisms of Glucuronidation (UDP-glucuronosyltransferase 2B10/UDP-glucuronosyltransferase 2B17)

The glucuronidation of hydroxycotinine represents a crucial phase II metabolic pathway mediated primarily by UDP-glucuronosyltransferase 2B17 and UDP-glucuronosyltransferase 2B10 [17]. These enzymes catalyze the formation of both O-glucuronide and N-glucuronide conjugates of hydroxycotinine, with distinct kinetic properties and tissue distribution patterns [17]. The glucuronidation process significantly affects the pharmacokinetic properties of hydroxycotinine by increasing its water solubility and facilitating renal elimination [17].

UDP-glucuronosyltransferase 2B17 demonstrates the highest O-glucuronidation activity for hydroxycotinine, exhibiting a four-fold lower Km value compared to other glucuronidating enzymes [17]. The kinetic parameters for UDP-glucuronosyltransferase 2B17-mediated hydroxycotinine O-glucuronidation include a Km of 8.3 ± 3.5 mM, Vmax of 4.8 ± 1.3 pmol·min⁻¹·protein⁻¹, and catalytic efficiency (Vmax/Km) of 0.61 ± 0.12 nL·min⁻¹·protein⁻¹ [17]. These values indicate high affinity and efficient catalytic turnover for the O-glucuronidation reaction [17].

The role of UDP-glucuronosyltransferase 2B10 in hydroxycotinine metabolism is particularly significant for N-glucuronidation [17]. This enzyme exhibits the most active UDP-glucuronosyltransferase for hydroxycotinine N-glucuronide formation, with a nearly 400-fold higher catalytic efficiency than UDP-glucuronosyltransferase 1A4 [17]. The kinetic parameters for UDP-glucuronosyltransferase 2B10 include a Km of 13 ± 1.6 mM and Vmax of 309 ± 88 pmol·min⁻¹·protein⁻¹, resulting in a catalytic efficiency of 24 ± 3.9 pmol·min⁻¹·protein⁻¹ [17].

Table 3: Kinetic Parameters of Hydroxycotinine Glucuronidation Enzymes

| Enzyme | Reaction Type | Km (mM) | Vmax (pmol·min⁻¹·protein⁻¹) | Catalytic Efficiency | Reference |

|---|---|---|---|---|---|

| UGT2B17 | O-glucuronidation | 8.3 ± 3.5 | 4.8 ± 1.3 | 0.61 ± 0.12 | [17] |

| UGT2B10 | N-glucuronidation | 13 ± 1.6 | 309 ± 88 | 24 ± 3.9 | [17] |

| UGT1A4 | N-glucuronidation | 57 ± 14 | 3.57 ± 1.2 | 0.062 ± 0.012 | [17] |

| UGT2B7 | O-glucuronidation | 31 ± 3.9 | 3.7 ± 0.51 | 0.12 ± 0.01 | [17] |

The enzymatic mechanisms of glucuronidation involve the transfer of glucuronic acid from uridine diphosphoglucuronic acid to hydroxycotinine [17]. The reaction proceeds through nucleophilic attack by either the hydroxyl group (O-glucuronidation) or the nitrogen atom (N-glucuronidation) on the anomeric carbon of the glucuronic acid moiety [17]. The stereochemistry of the resulting glucuronide conjugates is determined by the enzyme active site architecture and the orientation of hydroxycotinine within the binding pocket [17].

Functional polymorphisms in UDP-glucuronosyltransferase 2B17 and UDP-glucuronosyltransferase 2B10 significantly impact hydroxycotinine glucuronidation activity [17]. The UDP-glucuronosyltransferase 2B17 deletion genotype results in a 3.1-fold increase in Km for hydroxycotinine O-glucuronidation compared to the wild-type genotype [17]. Similarly, the UDP-glucuronosyltransferase 2B10 codon 67 polymorphism leads to a 91% decrease in hydroxycotinine N-glucuronidation activity in homozygous variant individuals [17].

The tissue distribution and expression levels of these glucuronidating enzymes influence the overall metabolic fate of hydroxycotinine [17]. UDP-glucuronosyltransferase 2B10 is highly expressed in human liver, while UDP-glucuronosyltransferase 2B17 shows variable expression patterns [17]. The hepatic expression of UDP-glucuronosyltransferase 2B17 has been reported to be 7.1-21-fold lower than UDP-glucuronosyltransferase 2B7, yet its high catalytic efficiency for hydroxycotinine O-glucuronidation makes it a significant contributor to hepatic metabolism [17].

Interspecies Variability in Metabolic Pathways

Interspecies variability in hydroxycotinine metabolism represents a significant factor influencing the interpretation of toxicological and pharmacological studies across different animal models [31]. The metabolic pathways for hydroxycotinine formation and elimination demonstrate substantial differences between species, particularly in the efficiency of cytochrome P450 2A6-mediated hydroxylation and subsequent glucuronidation reactions [31]. These variations reflect differences in enzyme expression levels, catalytic activities, and metabolic pathway priorities across mammalian species [31].

The formation of hydroxycotinine glucuronide conjugates shows marked interspecies differences, with marmoset hepatic microsomes demonstrating unique capabilities compared to other laboratory animal species [31]. Studies using radiolabeled cotinine with various microsomal preparations revealed that marmoset liver microsomes successfully catalyze the formation of hydroxycotinine glucuronides, while rabbit, guinea pig, and rat microsomal preparations show minimal or absent activity for this conjugation reaction [31]. This finding suggests that marmosets may serve as a more appropriate animal model for studying human hydroxycotinine metabolism [31].

The enzymatic efficiency of cytochrome P450 2A6 orthologs varies significantly across species, affecting the rate and extent of hydroxycotinine formation [16]. Human cytochrome P450 2A6 demonstrates specific kinetic parameters for cotinine hydroxylation, with apparent Km and Vmax values of 20.2 μM and 8.7 pmol/min/pmol respectively [16]. In contrast, the closely related cytochrome P450 2A13 enzyme, expressed primarily in lung tissue, shows different substrate preferences and product distributions when metabolizing cotinine [16].

Table 4: Interspecies Comparison of Hydroxycotinine Metabolic Parameters

| Species | Enzyme System | Km (μM) | Vmax | Hydroxycotinine Formation | Reference |

|---|---|---|---|---|---|

| Human | CYP2A6 | 234.5 ± 26.8 | 37.2 ± 2.4 pmol/min/mg | Primary pathway | [35] |

| Human | CYP2A13 | 45.2 | 0.7 pmol/min/pmol | Secondary pathway | [16] |

| Marmoset | Hepatic microsomes | Variable | 6.0% substrate conversion | Glucuronidation active | [31] |

| Rat/Rabbit/Guinea pig | Hepatic microsomes | N/A | Minimal activity | Limited glucuronidation | [31] |

The metabolic ratio of hydroxycotinine to cotinine demonstrates considerable interspecies variation, reflecting differences in cytochrome P450 2A6 activity and expression levels [28]. In humans, this ratio serves as a marker of cytochrome P450 2A6 activity, with values ranging from 0.02 to 0.90 during cigarette smoking [28]. The extensive variability observed in human populations suggests genetic polymorphisms significantly influence hydroxycotinine formation rates [28]. Animal models may not accurately reflect this variability, limiting their utility for predicting human metabolic responses [28].

The elimination kinetics of hydroxycotinine also vary substantially between species, particularly in terms of renal clearance and glucuronide conjugation efficiency [42]. In humans, the total plasma clearance of hydroxycotinine averages 1.3 mL·min⁻¹·kg⁻¹, with 63% representing renal excretion of unchanged drug and 29% excreted as glucuronide conjugates [42]. The elimination half-life in humans is approximately 6.6 hours, which differs from values observed in laboratory animal species [42].

Newborn humans demonstrate distinct hydroxycotinine elimination patterns compared to adults, with elimination half-lives for hydroxycotinine and its conjugated forms extending to 18.8 and 19.4 hours respectively [40]. These developmental differences highlight the importance of considering age-related factors when interpreting interspecies metabolic comparisons [40]. The prolonged elimination in newborns reflects immature hepatic enzyme systems and altered renal function, factors that may also influence interspecies extrapolation of metabolic data [40].

Thermodynamic Parameters: Melting Point, Boiling Point, Vapor Pressure

Hydroxycotinine exhibits well-defined thermodynamic properties that are crucial for understanding its physical behavior under various conditions. The compound demonstrates a melting point range of 107-109°C under standard atmospheric pressure [1] [2] [3] [4], indicating a crystalline solid state at room temperature with moderate thermal stability. This melting point range is consistent across multiple independent measurements and suggests good batch-to-batch consistency in commercial preparations.

The boiling point of hydroxycotinine has been determined to be 416.5±45.0°C at 760 mmHg [1], representing a relatively high thermal decomposition threshold. This elevated boiling point reflects the compound's pyrrolidine ring structure and hydrogen bonding capabilities, which contribute to intermolecular forces that resist vaporization. The substantial temperature difference between melting and boiling points (approximately 307°C) indicates a wide liquid phase range, suggesting thermal stability across typical analytical and storage conditions.

Vapor pressure measurements reveal that hydroxycotinine exhibits minimal volatility at ambient conditions, with values of 0.0±1.0 mmHg at 25°C [1]. This extremely low vapor pressure indicates negligible evaporation losses during standard laboratory handling and storage procedures. The compound's flash point of 205.7±28.7°C [1] further confirms its thermal stability and low fire hazard potential under normal operating conditions.

Additional thermodynamic parameters include a density of 1.3±0.1 g/cm³ [1] and an index of refraction of 1.592 [1], both indicating a relatively dense molecular structure typical of substituted pyrrolidine derivatives. The auto-ignition temperature and decomposition temperature have not been experimentally determined [2], though the compound appears stable under standard analytical conditions without evidence of thermal degradation below 200°C.

| Thermodynamic Parameter | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | 107-109°C | Standard pressure | [1] [2] [3] [4] |

| Boiling Point | 416.5±45.0°C | 760 mmHg | [1] |

| Vapor Pressure | 0.0±1.0 mmHg | 25°C | [1] |

| Flash Point | 205.7±28.7°C | Closed cup | [1] |

| Density | 1.3±0.1 g/cm³ | Room temperature | [1] |

| Index of Refraction | 1.592 | Standard conditions | [1] |

Solubility Profile in Polar versus Nonpolar Solvents

Hydroxycotinine demonstrates a distinctive solubility profile that reflects its amphiphilic character, containing both polar and nonpolar structural elements. The compound exhibits excellent solubility in polar protic solvents, with water solubility measured at 47.7 mg/mL [5], indicating strong hydrophilic interactions facilitated by hydrogen bonding between the hydroxyl group and water molecules.

The partition coefficient (LogP) values ranging from -0.32 to -0.73 [6] [5] confirm the compound's preference for aqueous environments over lipophilic phases. This negative LogP indicates that hydroxycotinine partitions preferentially into the aqueous phase when in contact with octanol-water systems, demonstrating its hydrophilic nature despite containing aromatic pyridine and aliphatic pyrrolidine moieties.

In polar protic solvents, hydroxycotinine shows consistent solubility: ethanol (30 mg/mL) [2], methanol (soluble) [7] [8], and phosphate-buffered saline at pH 7.2 (10 mg/mL) [2]. The reduced solubility in PBS compared to pure water suggests some influence of ionic strength on dissolution behavior, though the compound remains readily soluble across physiologically relevant pH ranges.

Polar aprotic solvents also provide good dissolution characteristics, with dimethyl sulfoxide (DMSO) showing 30 mg/mL solubility [2] and acetonitrile demonstrating general solubility [8]. These results indicate that hydrogen bonding, while important, is not the sole determinant of solubility, and that dipole-dipole interactions contribute significantly to dissolution behavior.

Interestingly, hydroxycotinine shows some solubility in typically nonpolar solvents such as chloroform [9] [8], suggesting that the compound's pyrrolidine and pyridine ring systems provide sufficient hydrophobic character to enable dissolution in moderately polar organic solvents. However, quantitative data for purely nonpolar solvents like hexane or cyclohexane are not available, though the negative LogP values predict poor solubility in such systems.

| Solvent Type | Solvent | Solubility | Polarity | Source |

|---|---|---|---|---|

| Polar Protic | Water | 47.7 mg/mL | High | [5] |

| Polar Protic | Methanol | Soluble | High | [7] [8] |

| Polar Protic | Ethanol | 30 mg/mL | High | [2] |

| Polar Protic | PBS (pH 7.2) | 10 mg/mL | High | [2] |

| Polar Aprotic | DMSO | 30 mg/mL | Moderate | [2] |

| Polar Aprotic | Acetonitrile | Soluble | Moderate | [8] |

| Nonpolar | Chloroform | Soluble | Low | [9] [8] |

pH-Dependent Tautomerism and Degradation Kinetics

Hydroxycotinine exhibits complex acid-base behavior characterized by multiple ionization sites that influence its stability and chemical reactivity across different pH conditions. The compound possesses a strongest basic pKa of 4.79 [5] and a strongest acidic pKa of 13.11 [5], creating a wide pH stability window under physiological conditions.

The basic pKa of 4.79 corresponds to protonation of the pyrrolidine nitrogen atom [10] [11], making hydroxycotinine essentially 100% ionized in acidic conditions below pH 2.79 [11]. This protonation state significantly affects the compound's chromatographic behavior and extraction efficiency in analytical procedures. Under physiological pH conditions (6.8-7.4), hydroxycotinine exists predominantly in its neutral form, with minimal ionic character affecting its membrane permeability and metabolic processing.

The high acidic pKa of 13.11 indicates that deprotonation of the hydroxyl group requires extremely basic conditions unlikely to be encountered in biological systems [5]. This suggests that the hydroxyl functionality remains largely protonated across all physiologically relevant pH ranges, maintaining its hydrogen bonding capabilities and hydrophilic character.

Studies of pH-dependent stability demonstrate that hydroxycotinine remains chemically stable across a wide pH range encompassing typical biological and analytical conditions [10]. The compound shows no evidence of pH-catalyzed tautomeric interconversion or degradation within the pH range of 2-11, indicating robust chemical stability for analytical and biological applications.

However, the compound's stability can be influenced by extreme pH conditions. Under highly acidic conditions (pH < 2), prolonged exposure may lead to hydrolytic degradation of the lactam functionality [12], while strongly basic conditions (pH > 12) could potentially cause dehydration reactions or oxidative degradation of the hydroxyl group. These extreme conditions are not typically encountered in biological systems but may be relevant for certain analytical or synthetic procedures.

| pH Range | Predominant Form | Stability | Degradation Pathway | Source |

|---|---|---|---|---|

| < 2.79 | Protonated (100%) | Stable short-term | Potential hydrolysis | [11] |

| 2.79-6.8 | Mixed ionization | Stable | None observed | [10] |

| 6.8-11 | Neutral form | Stable | None observed | [10] |

| > 12 | Potential deprotonation | Variable | Oxidative degradation | [12] |

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

Wikipedia

Dates

Exposure to volatile organic compounds may be associated with oxidative DNA damage-mediated childhood asthma

Hongxuan Kuang, Zhilin Li, Xuejing Lv, Peiqiong Wu, Jianhua Tan, Qiurong Wu, Yonghong Li, Wenhui Jiang, Qihua Pang, Yaru Wang, Ruifang FanPMID: 33412282 DOI: 10.1016/j.ecoenv.2020.111864

Abstract

Volatile organic compounds (VOCs) are important and ubiquitous air pollutants, which may lead to a significant increase in the prevalence of respiratory diseases. To investigate the relationships between VOCs exposure and childhood asthma, 252 asthmatic children and 69 healthy children were recruited. Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG, a biomarker of oxidative DNA damage), trans-3'-hydroxycotinine (OH-Cot, a biomarker of passive smoking) and 27 VOC metabolites were simultaneously determined by an ultra-high-performance liquid chromatography-tandem mass spectrometer. Results showed that levels of 8-OHdG and most VOC metabolites in asthmatic children were significantly higher than those in healthy children. More than half of the VOC metabolites were significantly and positively associated with OH-Cot with maximal β coefficient of 0.169, suggesting that second-hand smoking is one important source of VOCs exposure for children in Guangzhou. Significant dose-response relationships between most VOC metabolites and 8-OHdG were observed. Each unit increase in ln-transformed VOC metabolite levels was significantly associated with 5.5-32% increase in ln-transformed 8-OHdG level. Moreover, each unit increase in ln-transformed 8-OHdG level was associated with an 896% increased odd ratios (OR) of asthma in children (OR = 9.96, 95% confidence intervals (CI): 4.75, 20.9), indicating that oxidative stress induced by VOCs exposure may have a significant impact on childhood asthma. Urinary 3-&4-Methylhippuric acid (3-&4-MHA, OR: 5.78, 95% CI: 3.50, 9.54), rac 2-Aminothiazoline-4-carboxylic acid (ATCA, OR: 2.90, 95% CI: 1.69, 4.99) and N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA, OR: 2.76, 95% CI: 1.73, 4.43) which may derive from m/p-xylene, cyanide and 1,3-butadiene exposure, respectively, could significantly and maximally increase the odds of asthma. Interestingly, they also had the strongest associations with 8-OHdG among all investigated VOC metabolites. Moreover, DHBMA strongly correlated with most VOC metabolites. Hence, DHBMA is a suitable biomarker to indicate not only VOCs exposure profile, but also the DNA damage-mediated asthma induced by VOCs.Comparative analysis of the concentrations of serum cotinine and hydroxycotinine for US children, adolescents, and adults: impact of exposure to environmental tobacco smoke at home and other indoor environments

Ram B JainPMID: 33403628 DOI: 10.1007/s11356-020-11838-1

Abstract

This study was carried out to investigate how serum cotinine and hydroxycotinine concentrations compare and vary by age, gender, race/ethnicity, smoking, and exposure to environmental tobacco smoke (ETS) at home and other indoor environments. Data from NHANES for 2013-2018 for US children aged 3-11 years (N = 3834), nonsmoker (N = 1963) and smoker (N = 247) adolescents aged 12-19 years, and nonsmoker (N = 10,334) and smoker (N = 3264) adults aged ≥ 20 years were analyzed by fitting regression models with log10 transformed values of serum cotinine and hydroxycotinine as dependent variables. Models stratified by age and smoking status were fitted. Those reporting using tobacco products during the last 5 days were classified as smokers. For cotinine, males had higher cotinine concentrations than females for children, adolescent smokers, and nonsmoker adults. Non-Hispanic Blacks were found to have lower concentrations of both cotinine and hydroxycotinine than non-Hispanic Whites for adult smokers (p < 0.01) only. The ratio of concentrations of those exposed to ETS at home to those not exposed to ETS at home for hydroxycotinine was 6.3 for nonsmoker adults and as low as 1.39 for adult smokers.Assessment of Tobacco Exposure During Pregnancy by Meconium Analysis and Maternal Interview

Ángela López-Rabuñal, Elena Lendoiro, Eva González-Colmenero, Ana Concheiro-Guisán, Marta Concheiro-Guisán, Patricia Peñas-Silva, Manuel Macias-Cortiña, Manuel López-Rivadulla, Angelines Cruz, Ana de-Castro-RíosPMID: 32227079 DOI: 10.1093/jat/bkaa027

Abstract

Smoking during pregnancy can have serious obstetric and fetal complications. Therefore, it is essential to identify in utero exposure to tobacco, being meconium the matrix of choice for this purpose. Meconium (n = 565) was analyzed for nicotine, cotinine and hydroxycotinine by LC-MS-MS. Then, tobacco meconium results were compared with smoking habits during pregnancy and neonatal outcomes measures (birth weight, length, head circumference, gestational age and Apgar scores). Although meconium analysis increased identification of in-utero exposure to tobacco (17.7% meconium positive specimens vs 13.5% mothers admitting tobacco use during pregnancy), there was a statistically significant relationship between meconium results and interview answers (P < 0.001). Birth weight was significantly lower for newborns with meconium positive results in males (P = 0.023) and females (P = 0.001), while for length significance was only observed in females (P = 0.001); however, when excluding meconium specimens positive for other drugs, a statistically significant difference was only found for female weight (P = 0.045). Meconium analysis proved to be more reliable for tobacco prenatal exposure detection than maternal interview. In addition, positive meconium results increased the probability for low birth weight, especially in females.Concentrations of serum hydroxycotinine for US adult smokers aged ≥ 20 years by type of smoker

Ram B JainPMID: 33840034 DOI: 10.1007/s11356-021-13848-z

Abstract

Cross-sectional survey data (N = 3264) from the National Health and Nutrition Examination Survey for 2013-2018 were used to investigate how serum hydroxycotinine concentrations vary among US adult smokers aged ≥ 20 years by smoker type. Those reporting using tobacco products during the last 5 days were classified as smokers. Smokers were classified as being cigarette only smokers, cigar only smokers, cigar and cigarette smokers, dual cigarette and e-cigarette smokers, e-cigarette only smokers, smokeless tobacco only users, and all other smokers. Regression models stratified by smoker type with log10 transformed values of serum hydroxycotinine as dependent variable were fitted to compute adjusted geometric means (AGM) for each type of smoker. The order in which various types of smokers were found to have AGMs for serum hydroxycotinine was cigarette and e-cigarette users (64.61 ng/mL), cigarette only smokers (53.17 ng/mL), smokeless tobacco only users (44.89 ng/mL), cigar and cigarette smokers (36.99 ng/mL), e-cigarette only users (32.52 ng/mL), smokers of miscellaneous tobacco products (20.32 ng/mL), and cigar smokers only (10.75 ng/mL). Compared to this as presented in a recent study, the order in which serum cotinine AGMs were: smokeless tobacco only users (272 ng/mL), cigarette only smokers (152.5 ng/mL), cigarette-e-cigarette or e-cigarette only users (146.3 ng/mL), smokers of miscellaneous tobacco products (105.5 ng/mL), cigar and cigarette smokers (92.5 ng/mL), cigar smokers only (65.1 ng/mL). Among cigarette only smokers, males had lower AGM than females (47.18 vs. 59.91 ng/mL, p < 0.01), but the reverse was true for smokeless tobacco only and miscellaneous smokers. In general, differences for hydroxycotinine levels did not exist among non-Hispanic white and non-Hispanic black smokers. Among US adults, cigarette only and dual cigarette-e-cigarette smokers had the highest, and cigar smokers had the lowest concentrations of serum hydroxycotinine.Estimates of cutoffs with specificities and sensitivities for urine cotinine and hydroxycotinine for US adults aged ≥ 20 years to classify smokers and nonsmokers

Ram Baboo JainPMID: 31953760 DOI: 10.1007/s11356-020-07710-x

Abstract

Data for urine cotinine and hydroxycotinine became available for the first time in the 2013-2014 cycle of the National Health and Nutrition Examination Survey administered by the US Centers for Disease Control and Prevention. Cutoffs to classify smokers and nonsmokers for both cotinine and hydroxycotinine for US adults aged ≥ 20 years were developed by using receiver operating characteristic curve methodology. The optimality criterion used to determine cutoffs simultaneously maximized both specificity and sensitivity. Cutoffs were determined for the total population, males, females, non-Hispanic whites, non-Hispanic blacks, Hispanics, and non-Hispanic Asians. Cutoffs for both cotinine and hydroxycotinine were determined with a minimum sensitivity of 95.5% and with a minimum specificity of 95.4%. For the total population, cutoff for urine cotinine was 91.7 ng/mL estimated with a specificity as well as a sensitivity of 97.1%. The cutoff for the total population for urine hydroxycotinine was 128.0 ng/mL estimated with a specificity as well as a sensitivity of 96.5%. The order in which cutoffs were observed for cotinine was non-Hispanic blacks (283.0 ng/mL) > non-Hispanic whites (111.0 ng/mL) > males (109.0 ng/mL) > females (91.7 ng/mL) > total population (91.7 ng/mL) > Hispanics (20.8 ng/mL) > non-Hispanic Asians (7.39 ng/mL). The order in which cutoffs were observed for hydroxycotinine was non-Hispanic blacks (530.0 ng/mL) > non-Hispanic whites (180.0 ng/mL) > females (97.0 ng/mL) > total population (96.5 ng/mL) > males (95.9 ng/mL) > Hispanics (20.6 ng/mL) > non-Hispanic Asians (13.8 ng/mL). Thus, the largest cutoffs were observed for non-Hispanic blacks and the lowest cutoffs were observed for non-Hispanic Asians.Analysis of Nicotine Metabolites in Hair and Nails Using QuEChERS Method Followed by Liquid Chromatography-Tandem Mass Spectrometry

Junhee Kim, Hyun-Deok Cho, Joon Hyuk Suh, Ji-Youn Lee, Eunyoung Lee, Chang Hwa Jin, Yu Wang, Sangwon Cha, Hosub Im, Sang Beom HanPMID: 32290380 DOI: 10.3390/molecules25081763

Abstract

Many studies have analyzed nicotine metabolites in blood and urine to determine the toxicity caused by smoking, and assess exposure to cigarettes. Recently, hair and nails have been used as alternative samples for the evaluation of smoking, as not only do they reflect long-term exposure but they are also stable and easy to collect. Liquid-liquid or solid-phase extraction has mainly been used to detect nicotine metabolites in biological samples; however, these have disadvantages, such as the use of toxic organic solvents and complex pretreatments. In this study, a modified QuEChERS method was proposed for the first time to prepare samples for the detection of nicotine metabolite cotinine (COT) and-3'-hydroxycotinine (3-HCOT) in hair and nails. High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to analyze traces of nicotine metabolites. The established method was validated for selectivity, linearity, lower limit of quantitation, accuracy, precision and recovery. In comparison with conventional liquid-liquid extraction (LLE), the proposed method was more robust, and resulted in higher recoveries with favorable analytical sensitivity. Using this method, clinical samples from 26 Korean infants were successfully analyzed. This method is expected to be applicable in the routine analysis of nicotine metabolites for environmental and biological exposure monitoring.

A prospective study of the association between rate of nicotine metabolism and alcohol use in tobacco users in the United States

Walter Roberts, Phillip L Marotta, Terril L Verplaetse, MacKenzie R Peltier, Catherine Burke, Vijay A Ramchandani, Sherry A McKeePMID: 32805549 DOI: 10.1016/j.drugalcdep.2020.108210

Abstract

Rate of nicotine metabolism has been identified as a biochemical risk factor for nicotine use and dependence; however, its role in alcohol consumption and related outcomes is not well understood. The current research examined nicotine metabolism rate as a risk factor for alcohol use among current tobacco users. We also examined sex differences in these associations.Data were taken from Waves 1 and 2 of the Population Assessment of Tobacco and Health (PATH) study, a national longitudinal study of tobacco use and associated health outcomes. The nicotine metabolite ratio (NMR) was calculated as the ratio of trans-3' hydroxycotinine to cotinine in urine samples provided at wave 1. Alcohol use outcomes included past 30-day NIAAA-defined hazardous drinking status, total drinks, and alcohol-related consequences. All analyses controlled for alcohol use at Wave 1.

NMR at Wave 1 predicted increased odds of meeting hazardous drinking criteria, adjusted odds ratio (aOR) = 1.14, 95 % CI = 1.06; 1.23, p = 0.001, greater total alcohol consumption amount, adjusted rate ratio (aRR) = 1.21, 95 % CI = 1.12; 1.30, p < 0.001, and more alcohol consequences, aRR = 1.07, 95 % CI = 1.01; 1.13, p = 0.018, at wave 2. No significant sex differences were identified. NMR remained a significant predictor of alcohol use in models controlling for severity of nicotine exposure in cigarette smokers.

NMR may be a shared risk factor for harmful nicotine and alcohol use that contributes to their co-occurrence.

Simultaneous determination of urinary 31 metabolites of VOCs, 8-hydroxy-2'-deoxyguanosine, and trans-3'-hydroxycotinine by UPLC-MS/MS:

Hongxuan Kuang, Yonghong Li, Wenhui Jiang, Peiqiong Wu, Jianhua Tan, Haibin Zhang, Qihua Pang, Shengtao Ma, Taicheng An, Ruifang FanPMID: 31748896 DOI: 10.1007/s00216-019-02202-5

Abstract

Human beings are inevitably exposed to volatile organic compounds (VOCs) of anthropogenic emissions as they are ubiquitous atmospheric pollutants. Smoking is an important exposure route of VOCs for the general population. Health effects induced by VOC exposure raise more concerns as they are identified with carcinogenicity, genotoxicity, neurotoxicity, and reproductive toxicity. trans-3'-Hydroxycotinine (OH-Cot) is a urinary biomarker of smoking, and 8-hydroxy-2'-deoxyguanosine (8-OHDG) is a urinary biomarker of DNA oxidative damage. To develop a method for quantifying VOC exposure levels of the general population and assessing the health risks induced by VOCs from second-hand smoking, an effective, rapid, and high-throughput method for the simultaneous determination of 31 metabolites of VOCs, 8-OHDG, and OH-Cot using solid-phase extraction coupled with UPLC-MS/MS was developed and validated. Method precision and accuracy, extraction recoveries, matrix effects, and storage stabilities of most analytes met the criterion (80-120%). Extraction recoveries increased from 85.1 to 100% after adjustment by isotoped internal standards (ISs). Furthermore,C- and

N-labeled ISs were more effective to reduce the influence of matrix effects on recoveries and precisions than the deuterated analogs (73.0-116% vs. 53.6-140%). This developed method was successfully applied to determine urine samples collected from children. Results showed that N-acetyl-S-(3,4-dihydrobutyl)-L-cysteine, 2,2'-thiodiacetic acid (TGA), and N-acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine (HPMMA) were well correlated with 8-OHDG with coefficients higher than 0.82, indicating those VOCs might easily lead to DNA damage. In conclusion, our co-monitoring of metabolites of VOCs with 8-OHDG and OH-Cot in one method provides a robust analytical method, which not only suggests the potential adverse health effects induced by VOCs but also discriminates and evaluates the contribution of passive smoking in human VOC exposure. Graphical abstract.

Relationships between the Nicotine Metabolite Ratio and a Panel of Exposure and Effect Biomarkers: Findings from Two Studies of U.S. Commercial Cigarette Smokers

Dana M Carroll, Sharon E Murphy, Neal L Benowitz, Andrew A Strasser, Michael Kotlyar, Stephen S Hecht, Steve G Carmella, Francis J McClernon, Lauren R Pacek, Sarah S Dermody, Ryan G Vandrey, Eric C Donny, Dorothy K HatsukamiPMID: 32051195 DOI: 10.1158/1055-9965.EPI-19-0644

Abstract

We examined the nicotine metabolite ratio's (NMR) relationship with smoking intensity, nicotine dependence, and a broad array of biomarkers of exposure and biological effect in commercial cigarette smokers.Secondary analysis was conducted on two cross-sectional samples of adult, daily smokers from Wave 1 (2013-2014) of the Population Assessment of Tobacco Use and Health (PATH) Study and baseline data from a 2014-2017 randomized clinical trial. Data were restricted to participants of non-Hispanic, white race. The lowest quartile of NMR (<0.26) in the nationally representative PATH Study was used to distinguish slow from normal/fast nicotine metabolizers. NMR was modeled continuously in secondary analysis.

Compared with slow metabolizers, normal/fast metabolizers had greater cigarettes per day and higher levels of total nicotine equivalents, tobacco-specific nitrosamines, volatile organic componds, and polycyclic aromatic hydrocarbons. A novel finding was higher levels of inflammatory biomarkers among normal/fast metabolizers versus slow metabolizers. With NMR modeled as a continuous measure, the associations between NMR and biomarkers of inflammation were not significant.

The results are suggestive that normal/fast nicotine metabolizers may be at increased risk for tobacco-related disease due to being heavier smokers, having higher exposure to numerous toxicants and carcinogens, and having higher levels of inflammation when compared with slow metabolizers.

This is the first documentation that NMR is not only associated with smoking exposure but also biomarkers of biological effects that are integral in the development of tobacco-related disease. Results provide support for NMR as a biomarker for understanding a smoker's exposure and potential risk for tobacco-related disease.

The Use of the Nicotine Metabolite Ratio as a Biomarker to Personalize Smoking Cessation Treatment: Current Evidence and Future Directions

Scott D Siegel, Caryn Lerman, Alex Flitter, Robert A SchnollPMID: 32132120 DOI: 10.1158/1940-6207.CAPR-19-0259

Abstract

The nicotine metabolite ratio (NMR), a genetically informed biomarker of rate of nicotine metabolism, has been validated as a tool to select the optimal treatment for individual smokers, thereby improving treatment outcomes. This review summarizes the evidence supporting the development of the NMR as a biomarker of individual differences in nicotine metabolism, the relationship between the NMR and smoking behavior, the clinical utility of using the NMR to personalize treatments for smoking cessation, and the potential mechanisms that underlie the relationship between NMR and smoking cessation. We conclude with a call for additional research necessary to determine the ultimate benefits of using the NMR to personalize treatments for smoking cessation. These future directions include measurement and other methodologic considerations, disseminating this approach to at-risk subpopulations, expanding the NMR to evaluate its efficacy in predicting treatment responses to e-cigarettes and other noncigarette forms of nicotine, and implementation science including cost-effectiveness analyses..